Home > Products > Screening Compounds P35085 > 2-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide
2-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide -

2-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide

Catalog Number: EVT-5017127
CAS Number:
Molecular Formula: C21H13Cl3N2O2
Molecular Weight: 431.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol

Compound Description: 4-Methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol (compound 1 in [ [] ]) is a benzoxazole derivative. Its crystal structure has been determined using X-ray single crystal diffraction and compared with the results from DFT calculations. The crystal structure is stabilized by both intra- and intermolecular hydrogen bonds, generating an N3 chain motif. [ [] ]

Relevance: This compound shares the core benzoxazole scaffold with 2-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide. The structural differences lie in the substituents at positions 2, 4, 5 and 7 of the benzoxazole ring. [ [] ]

2-(2-Hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol

Compound Description: 2-(2-Hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (compound 2 in [ [] ]) is a benzoxazole derivative studied for its molecular geometry through X-ray crystallography and DFT calculations. This compound exhibited a HOMO-LUMO energy gap of 3.80 eV, suggesting higher chemical reactivity compared to other studied benzoxazoles. Its crystal structure is stabilized by intra- and intermolecular hydrogen bonds, forming an O7 chain motif. [ [] ]

Relevance: Similar to 2-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide, this compound also contains the benzoxazole core structure. Variations are observed in the substituents at positions 2, 4, 5 and 7 of the benzoxazole ring. [ [] ]

2-(4-Chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol

Compound Description: 2-(4-Chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (compound 3 in [ [] ]) is another benzoxazole derivative whose crystal structure was elucidated by X-ray crystallography and DFT calculations. It features intra- and intermolecular hydrogen bonds contributing to its crystal structure stability and forming an O7 chain motif. [ [] ]

Relevance: This compound bears a close structural resemblance to 2-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide, sharing the benzoxazole scaffold and a 4-chlorophenyl group at position 2. The key difference lies in the substituents at positions 4, 5 and 7 of the benzoxazole ring. [ [] ]

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone

Compound Description: 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (compound 5d in [ [] ]) is a benzoxazole derivative that exhibits promising anti-Candida activity. It showed significant activity against C. albicans SC5314 with a minimum inhibitory concentration for total growth (MICT) of 16 µg/mL. This compound also displayed weak anti-proliferative activity against clinical strains of C. albicans resistant to azoles and C. glabrata. [ [] ]

Relevance: This compound shares the benzoxazole core with 2-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide. The key structural difference lies in the substitution of the acetamide group at position 5 with a 2-ylsulfanyl-1-(4-bromophenyl)ethanone moiety. [ [] ]

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichloro-phenyl)ethanone

Compound Description: 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichloro-phenyl)ethanone (compound 5i in [ [] ]) is a benzoxazole derivative investigated for its antifungal activity. It exhibited a minimum inhibitory concentration for partial growth (MICP) of 16 µg/mL against a C. albicans isolate with 53% growth reduction at this concentration. [ [] ]

Relevance: This compound is structurally similar to 2-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide, sharing the core benzoxazole scaffold. The structural variations are observed in the substitution at position 2 with a 2-ylsulfanyl-1-(2,3,4-trichlorophenyl)ethanone moiety, differing from the acetamide group in the target compound. [ [] ]

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,4,6-trichlorophenyl)ethanone

Compound Description: 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,4,6-trichlorophenyl)ethanone (compound 5k in [ [] ]) is a benzoxazole derivative demonstrating antifungal activity. It showed a MICP of 16 µg/mL and a growth reduction of 64.2 ± 10.6% against a C. albicans isolate. [ [] ]

Relevance: This benzoxazole derivative is structurally related to 2-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide through the shared benzoxazole core. The key difference lies in the substitution at position 2, with this compound having a 2-ylsulfanyl-1-(2,4,6-trichlorophenyl)ethanone group instead of the acetamide group present in the target compound. [ [] ]

2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone

Compound Description: 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone (compound 6a in [ [] ]) is a benzoxazole derivative with antifungal properties. It exhibited a MICP of 16 µg/mL and achieved an 88% growth reduction against a C. albicans isolate. [ [] ]

N-(4-Chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide

Compound Description: N-(4-Chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide (compound 1 in [ [] , [] ]) is a thiazolo[2,3-c][1,2,4]triazole derivative identified as a novel IDO1 inhibitor through high-throughput screening. [ [] , [] ]

Relevance: Although this compound does not share the benzoxazole core structure with 2-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide, both compounds are part of a broader structure-activity relationship study focusing on inhibitors of indoleamine 2,3-dioxygenase (IDO1). Both compounds feature a 4-chlorophenyl group linked to an acetamide moiety, highlighting the exploration of similar chemical motifs for biological activity against IDO1. [ [] , [] ]

1-(4-Cyanophenyl)-3-(3-(cyclopropylethynyl)imidazo[2,1-b]thiazol-5-yl)thiourea

Compound Description: 1-(4-Cyanophenyl)-3-(3-(cyclopropylethynyl)imidazo[2,1-b]thiazol-5-yl)thiourea (compound 47 in [ [] , [] ]) is an imidazo[2,1-b]thiazole derivative identified as a potent IDO1 inhibitor with an IC50 of 16.4 nM against human IDO1. Its high potency is attributed to a unique sulfur-aromatic interaction network formed by the thiourea moiety with F163 and F226 of the IDO1 enzyme, as revealed by X-ray cocrystal structural analysis. [ [] , [] ]

Relevance: This compound, while structurally distinct from 2-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide, is relevant as it represents another outcome of the same structure-activity relationship study focused on IDO1 inhibitors. This research investigated various heterocyclic scaffolds, including thiazolo[2,3-c][1,2,4]triazoles, imidazo[2,1-b]thiazoles, and benzoxazoles, for their potential as IDO1 inhibitors. Although the core structures differ, the study highlights the exploration of different heterocyclic frameworks sharing similar chemical motifs, such as substituted aromatic rings and thiourea groups, to optimize IDO1 inhibition. [ [] , [] ]

Properties

Product Name

2-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide

IUPAC Name

2-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide

Molecular Formula

C21H13Cl3N2O2

Molecular Weight

431.7 g/mol

InChI

InChI=1S/C21H13Cl3N2O2/c22-13-6-4-12(5-7-13)10-19(27)25-14-8-9-18-17(11-14)26-21(28-18)15-2-1-3-16(23)20(15)24/h1-9,11H,10H2,(H,25,27)

InChI Key

ZUDODWHTURRNTK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)NC(=O)CC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)NC(=O)CC4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.